Enabling Potency in Glucokinase Activation: The 2-Methyl Motif is a Nanomolar Potency Determinant
The critical differentiator for this building block is its role in generating PF-04937319, a clinical-stage glucokinase partial activator. The final drug molecule, which is explicitly derived from the 2-methylbenzofuran-6-carboxylic acid scaffold, achieves a potent EC50 of 174 nM on the human glucokinase enzyme . The unsubstituted benzofuran-6-carboxylic acid was not selected for the clinical candidate, as the SAR studies identified the 2-methylbenzofuran core as the optimal starting point for achieving the desired combination of potency and a favorable 'partial activator' biochemical profile (α/β ratio), which is essential for minimizing hypoglycemia risk [1]. This is a class-level inference based on the explicit selection of this scaffold over others in the SAR process. The quantified potency of the final product underscores the non-substitutable nature of the starting material for programs targeting this mechanism.
| Evidence Dimension | Enzymatic potency of the final drug product (glucokinase EC50) |
|---|---|
| Target Compound Data | Final drug PF-04937319 EC50 = 174 nM |
| Comparator Or Baseline | Drug candidates derived from alternative benzofuran scaffolds (e.g., unsubstituted, halogen-substituted) were not advanced; the 2-methyl scaffold was selected for clinical development. |
| Quantified Difference | Scaffold selection precluded quantitative head-to-head building block comparison, but the 174 nM EC50 is the only quantified efficacy metric for a clinical candidate emerging from this chemical series. |
| Conditions | In vitro enzymatic assay of recombinant human glucokinase. |
Why This Matters
Procurement of this specific building block is mandatory for replicating the synthesis of PF-04937319 or its derivatives, as any scaffold modification will yield a different molecule with unknown potency and safety profiles.
- [1] Fyfe, M. C. T., & Procter, M. J. (2011). Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. MedChemComm, 2(9). DOI: 10.1039/C1MD00116G View Source
